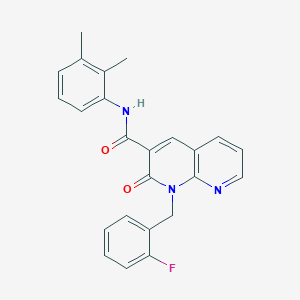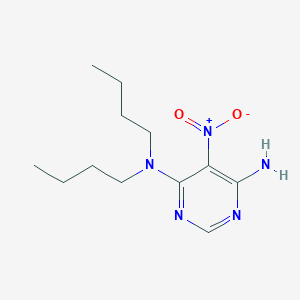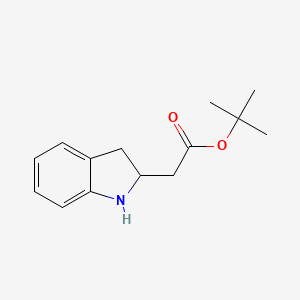![molecular formula C12H22N2O3 B2987178 (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide CAS No. 2411323-69-6](/img/structure/B2987178.png)
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMED or DMEDAE, and it has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes.
作用機序
DMEDAE is thought to act by binding to specific sites on ion channels and receptors, thereby modulating their activity. The exact mechanism of action of DMEDAE is not well understood, but it is believed to involve interactions with both the extracellular and intracellular domains of these proteins.
Biochemical and Physiological Effects
DMEDAE has been shown to exhibit a range of biochemical and physiological effects, including modulation of ion channel activity, alteration of receptor desensitization, and inhibition of protein-protein interactions. These effects make DMEDAE a useful tool for investigating various biological processes, including neurotransmission and signal transduction.
実験室実験の利点と制限
One advantage of DMEDAE is its ability to selectively modulate the activity of specific ion channels and receptors, allowing researchers to investigate the function of these proteins in a controlled manner. However, one limitation of DMEDAE is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research involving DMEDAE. One area of interest is the development of new fluorescent probes based on DMEDAE for monitoring the activity of other ion channels and receptors. Another potential direction is the use of DMEDAE as a tool for investigating the role of specific ion channels and receptors in disease states, such as neurological disorders and cancer. Finally, further research is needed to fully understand the mechanism of action of DMEDAE and its potential for off-target effects, in order to optimize its use as a research tool.
合成法
The synthesis of DMEDAE involves a multi-step process that begins with the reaction of 2-chloroethylamine hydrochloride with sodium hydroxide to produce 2-chloroethylamine. This compound is then reacted with 2-(1,4-dioxan-2-yl)ethanol in the presence of sodium hydride to produce the intermediate 2-(1,4-dioxan-2-yl)ethylamine. Finally, this intermediate is reacted with (E)-4-chloro-2-butenamide in the presence of sodium hydride and dimethylamine to produce DMEDAE.
科学的研究の応用
DMEDAE has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and protein-protein interactions. One notable application of DMEDAE is its use as a fluorescent probe for monitoring the activity of voltage-gated sodium channels in live cells. This compound has also been used to study the activation and desensitization of nicotinic acetylcholine receptors.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-3-4-12(15)13-6-5-11-10-16-8-9-17-11/h3-4,11H,5-10H2,1-2H3,(H,13,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWRALXQNNJQW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2987103.png)
![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)


![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)


